2-Chloro-5-methyl-4-nitroaniline
Overview
Description
2-Chloro-5-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .
Another synthetic route involves the chlorination of 5-methyl-2-nitroaniline. This reaction is performed using chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction mixture is typically subjected to purification processes such as recrystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substituting Agents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Chloro-5-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-5-methyl-4-nitroaniline finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.
5-Chloro-2-methyl-4-nitroaniline: Similar structure with the chlorine and methyl groups in different positions.
2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-5-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl group) and electron-withdrawing (nitro group) substituents on the aromatic ring creates a unique electronic environment that affects its interactions with other molecules .
Biological Activity
2-Chloro-5-methyl-4-nitroaniline is an aromatic amine characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to its benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties, as well as its applications in pharmaceuticals, dyes, and agrochemicals.
Chemical Structure
The molecular formula for this compound is CHClNO. The unique arrangement of its substituents influences its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This property positions it as a candidate for further research in cancer therapeutics.
Toxicological Studies
Despite its potential therapeutic benefits, this compound also raises concerns regarding toxicity. Studies have indicated that it can cause cellular damage and exhibit mutagenic effects in certain bacterial assays . The compound's toxicity profile necessitates careful evaluation before any clinical applications.
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions significantly contributes to its activity .
Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Chloro-4-nitroaniline | Lacks methyl group | Moderate antimicrobial |
5-Chloro-2-methyl-4-nitroaniline | Different positioning of groups | Anticancer properties noted |
2-Methyl-4-nitroaniline | Lacks chlorine atom | Limited antimicrobial activity |
The unique arrangement of substituents in this compound enhances its reactivity compared to similar compounds, influencing its interactions with biological targets .
Study on Antimicrobial Activity
A study conducted by Khan et al. (2013) evaluated the degradation pathways of related nitroanilines by Rhodococcus sp. strain MB-P1. The findings revealed that these bacteria could metabolize nitroaromatic compounds effectively, indicating potential bioremediation applications for compounds like this compound .
Toxicity Evaluation
In a toxicological assessment, researchers found that exposure to this compound resulted in significant cellular damage in rat models, highlighting the need for further investigation into its safety profile before therapeutic use .
Properties
IUPAC Name |
2-chloro-5-methyl-4-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIZWVZLGVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601760 | |
Record name | 2-Chloro-5-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70902-72-6 | |
Record name | 2-Chloro-5-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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